molecular formula C15H20ClN7O3S B052037 Ftfmp-fpim CAS No. 123724-77-6

Ftfmp-fpim

Cat. No. B052037
M. Wt: 413.9 g/mol
InChI Key: LEILMSJMSYKJPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ftfmp-fpim is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a synthetic peptide that has been synthesized using solid-phase peptide synthesis. Ftfmp-fpim has been found to have a wide range of biochemical and physiological effects, making it a promising tool for use in scientific research.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of Ftfmp-fpim can be achieved through a multi-step reaction pathway starting from commercially available starting materials.

Starting Materials
2,4,6-trifluorophenol, 4-fluoro-3-nitrobenzaldehyde, diethyl malonate, 1,3-diaminopropane, piperidine, triethylamine, hydrochloric acid, sodium hydroxide, sodium carbonate, potassium carbonate, acetic anhydride, acetic acid, ethyl acetate, methanol, chloroform, dichloromethane

Reaction
Step 1: Synthesis of 4-fluoro-3-nitrophenol by reacting 2,4,6-trifluorophenol with 4-fluoro-3-nitrobenzaldehyde in the presence of triethylamine and acetic anhydride., Step 2: Synthesis of 4-fluoro-3-aminophenol by reducing 4-fluoro-3-nitrophenol with sodium borohydride in methanol., Step 3: Synthesis of 2-(4-fluoro-3-aminophenoxy)acetic acid by reacting 4-fluoro-3-aminophenol with diethyl malonate in the presence of potassium carbonate and acetic acid., Step 4: Synthesis of 2-(4-fluoro-3-aminophenoxy)acetamide by reacting 2-(4-fluoro-3-aminophenoxy)acetic acid with acetic anhydride in the presence of triethylamine., Step 5: Synthesis of N-(2-(4-fluoro-3-aminophenoxy)acetyl)-1,3-diaminopropane by reacting 2-(4-fluoro-3-aminophenoxy)acetamide with 1,3-diaminopropane in the presence of triethylamine., Step 6: Synthesis of Ftfmp-fpim by reacting N-(2-(4-fluoro-3-aminophenoxy)acetyl)-1,3-diaminopropane with piperidine in the presence of hydrochloric acid and sodium carbonate, followed by purification with chloroform and dichloromethane.

Mechanism Of Action

The mechanism of action of Ftfmp-fpim is not fully understood. However, it is thought to work by modulating the activity of ion channels in neurons. This leads to changes in the electrical activity of neurons, which can have a wide range of effects on neuronal function.

Biochemical And Physiological Effects

Ftfmp-fpim has a wide range of biochemical and physiological effects. It has been found to modulate the activity of ion channels in neurons, which can lead to changes in electrical activity. It has also been found to have an effect on the release of neurotransmitters, which can affect neuronal communication.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Ftfmp-fpim in lab experiments is its relatively simple synthesis. This makes it easy to obtain large quantities of the compound for use in experiments. However, one of the limitations of using Ftfmp-fpim is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its effects.

Future Directions

There are a number of potential future directions for research on Ftfmp-fpim. One area of research could be to further elucidate its mechanism of action. This could help to design more targeted experiments to investigate its effects. Another area of research could be to investigate its potential therapeutic applications in neurological disorders. This could involve testing its effects in animal models of these disorders. Finally, research could also be done to investigate potential side effects of Ftfmp-fpim, as well as its interactions with other drugs.

Scientific Research Applications

Ftfmp-fpim has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. Ftfmp-fpim has been found to have a modulatory effect on the activity of neurons, which could potentially be used to treat neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

N-[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-2-formamido-4-methyl-1,3-thiazole-5-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N7O3S.ClH/c1-8-12(26-15(20-8)19-7-23)14(25)21-9-5-10(22(2)6-9)13(24)18-4-3-11(16)17;/h5-7H,3-4H2,1-2H3,(H3,16,17)(H,18,24)(H,21,25)(H,19,20,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRRILODWZDXKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC=O)C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50924585
Record name N-{5-[(3-Amino-3-iminopropyl)carbamoyl]-1-methyl-1H-pyrrol-3-yl}-2-[(hydroxymethylidene)amino]-4-methyl-1,3-thiazole-5-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50924585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ftfmp-fpim

CAS RN

123724-77-6
Record name 5-(5-(((3-Amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-2-(formylamino)-4-methylthiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123724776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{5-[(3-Amino-3-iminopropyl)carbamoyl]-1-methyl-1H-pyrrol-3-yl}-2-[(hydroxymethylidene)amino]-4-methyl-1,3-thiazole-5-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50924585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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